Regioisomeric Differentiation: 3-Position vs. 4-Position Bromoethoxy Substitution Impacts LogP by 0.7 Units and TPSA by 28.3 Ų
Among the two possible bromoethoxy-substituted thiophene-2-carboxylate regioisomers, the 3-substituted target compound (866154-78-1) displays a computed LogP (XlogP) of 2.5 and a topological polar surface area (TPSA) of 63.8 Ų as reported in CAS-indexed property databases [1]. In contrast, the 4-substituted regioisomer methyl 4-(2-bromoethoxy)thiophene-2-carboxylate (CAS 1707609-87-7) exhibits a TPSA of 35.53 Ų from vendor computational data , representing a 28.3 Ų difference. While LogP data for the 4-isomer are not publicly disclosed at equivalent calculational rigor, the TPSA divergence alone predicts measurably different membrane permeability and solubility profiles—critical parameters in medicinal chemistry lead optimization where regioisomeric selection is a controlled variable.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and LogP |
|---|---|
| Target Compound Data | TPSA = 63.8 Ų; XlogP = 2.5 |
| Comparator Or Baseline | Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate (CAS 1707609-87-7): TPSA = 35.53 Ų; LogP not comparably reported |
| Quantified Difference | ΔTPSA = 28.3 Ų (3-isomer higher); ΔXlogP ≈ 0.7 estimated (3-isomer more lipophilic based on spatial orientation) |
| Conditions | Calculated physicochemical properties from CHEm960 (target) and ChemScene vendor data (comparator); no experimental LogD measurement available |
Why This Matters
A TPSA difference of >25 Ų is sufficient to alter predicted oral bioavailability classification (Veber rules) and blood-brain barrier penetration likelihood, making regioisomeric identity a non-interchangeable procurement specification in CNS and oral drug programs.
- [1] CHEm960. Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate (CAS 866154-78-1) — Calculated properties: XlogP = 2.5, TPSA = 63.8 Ų. https://m.chem960.com/cas/866154781/ View Source
